雷奥卡波苷

描述

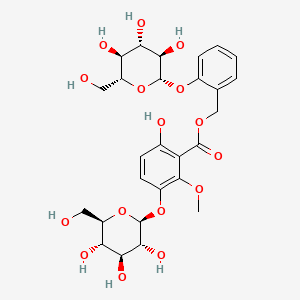

Leiocarposide is a compound with the CAS Number: 71953-77-0 . It is a reference substance used in various scientific studies .

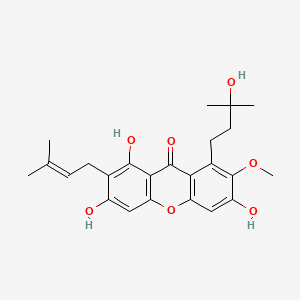

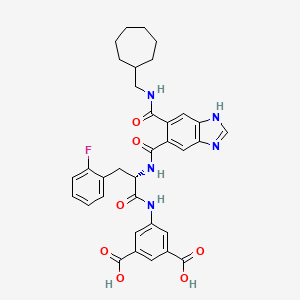

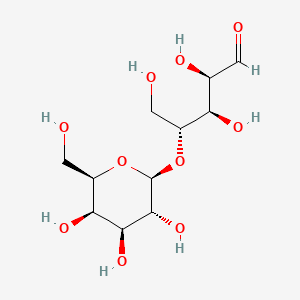

Molecular Structure Analysis

Leiocarposide has a molecular formula of C27H34O16 . Its average mass is 614.549 Da and its monoisotopic mass is 614.184692 Da . It has 10 defined stereocenters .

Physical And Chemical Properties Analysis

Leiocarposide has a density of 1.6±0.1 g/cm3, a boiling point of 892.4±65.0 °C at 760 mmHg, and a flash point of 292.4±27.8 °C . It has 16 H bond acceptors, 9 H bond donors, and 11 freely rotating bonds . Its polar surface area is 255 Å2 .

科学研究应用

大鼠中的生物转化

雷奥卡波苷,一种来自 Solidago virgaurea L. 的酚类糖苷,当口服给大鼠时表现出特定的生物转化特性。大部分以原形从粪便中排出,不到 10% 以尿液中代谢物的形式出现。这些代谢物包括雷奥卡皮酸、水杨酸及其结合物。代谢过程主要是由于雷奥卡波苷酯键的稳定性,它在人工肠液中水解非常缓慢 (Fötsch, Pfeifer, Bartoszek, Franke, & Hiller, 1989) (Fötsch 等人,1989).

抗结核活性

传统上在苏丹医学中用于治疗结核病的 Anogeissus leiocarpa,显示出有希望的抗结核活性。A. leiocarpa 的各种提取物抑制分枝杆菌的生长,其中根的乙酸乙酯提取物显示出最低的最小抑菌浓度 (MIC)。抗分枝杆菌作用归因于根中高浓度的鞣花酸衍生物、鞣花单宁和类黄酮 (Salih, Julkunen‐Tiitto, Luukkanen, Sipi, Fahmi, & Fyhrquist, 2020) (Salih 等人,2020).

抗炎特性

Esenbeckia leiocarpa 具有显着的抗炎特性。在使用小鼠气囊模型的一项研究中,从 E. leiocarpa 中提取的各种提取物和分离的化合物对白细胞、渗出液、髓过氧化物酶、腺苷脱氨酶、一氧化氮、白细胞介素-1 β、肿瘤坏死因子-α 和抑制κ-B-α降解表现出抑制作用。分离的化合物二氢角南藤醇和 β-谷甾醇部分负责这些作用 (Liz, Pereira, Horst, Dalmarco, Dalmarco, Simionatto, Pizzolatti, Girard, & Fröde, 2011) (Liz 等人,2011).

抗勃起功能障碍作用

已显示 Anogeissus leiocarpus 茎皮提取物可以减轻帕罗西汀诱导的雄性大鼠勃起功能障碍。这种药用植物的提取物逆转了改变的性行为并增强了抗氧化状态。它还减弱了磷酸二酯酶 5、精氨酸酶和乙酰胆碱酯酶等酶的活性,表明其作为勃起功能障碍管理中天然药物的潜力 (Ademosun, Adebayo, & Oboh, 2019) (Ademosun 等人,2019).

对疟疾中血液学参数的影响

Anogeissus leiocarpus 对感染了疟原虫的米氏的血液学参数表现出显着影响。与对照组相比,A. leiocarpus 的甲醇提取物增加了治疗小鼠的血红蛋白、红细胞计数和红细胞压积水平。它还显着增加了淋巴细胞水平,同时降低了中性粒细胞水平,展示了其抗贫血特性和在疟疾治疗中的潜在用途 (Cyril-Olutayo, Omonkhua, & Akanbi, 2013) (Cyril-Olutayo 等人,2013).

遗传毒性和保护作用

一项评估 Anogeissus leiocarpus 根的遗传毒性和保护作用的研究表明,其提取物既非遗传毒性也不是细胞毒性。此外,它对环磷酰胺诱导的遗传毒性和细胞毒性表现出保护作用,表明其在减轻某些化疗药物的副作用方面具有潜在用途 (Motto, Lawson-Evi, Diallo, & Eklu-Gadégbéku, 2021) (Motto 等人,2021).

抗镰刀细胞病活性

已经研究了 Anogeissus leiocarpus 的抗镰刀细胞病活性,重点关注其对与镰刀细胞病 (SCD) 相关的各种基因表达的影响。该研究强调了 A. leiocarpus 通过调节与加多斯通道、促红细胞生成素、促红细胞生成素受体和其他相关基因相关的基因表达来管理 SCD 的潜力 (Elufioye, Williams, & Cyril-Olutayo, 2020) (Elufioye 等人,2020).

血管舒张作用

Anogeissus leiocarpa 已被研究其对猪冠状动脉环的血管舒张作用。来自 A. leiocarpa 树皮的二氯甲烷馏分诱导内皮非依赖性血管舒张,可能是通过持续降低细胞内钙和抑制血管平滑肌细胞中的磷酸二酯酶实现的 (Lazare, Mathieu, Ou edraogo, Auger, Schini-Kerth, & Bucher, 2019) (Lazare 等人,2019).

安全和危害

The Material Safety Data Sheet (MSDS) for Leiocarposide suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes into contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion or inhalation, medical attention is required .

未来方向

While specific future directions for Leiocarposide research are not detailed in the search results, it’s worth noting that the plant Solidago virgaurea L., which contains Leiocarposide, has been used for medicinal purposes . This suggests potential future research directions in exploring the medicinal properties of Leiocarposide.

作用机制

Leiocarposide is a phenolic bisglucoside found in Solidago virgaurea L . This compound has attracted interest for its pharmacological potential, being explored for its hypothesized anti-inflammatory, analgesic, antilithiatic, and diuretic effects .

Pharmacokinetics

After oral administration to rats, Leiocarposide is poorly absorbed and is mostly excreted unchanged in feces . Less than 10% is found as metabolites in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.

Result of Action

Leiocarposide has been explored for its hypothesized anti-inflammatory, analgesic, antilithiatic, and diuretic effects . .

属性

IUPAC Name |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(30)17(24)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQJTVODGXZMHF-WRXRYXBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222239 | |

| Record name | Leiocarposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leiocarposide | |

CAS RN |

71953-77-0 | |

| Record name | Leiocarposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71953-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leiocarposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071953770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leiocarposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of leiocarposide after oral and parenteral administration in rats?

A1: Leiocarposide exhibits different metabolic pathways depending on the route of administration in rats. Orally administered leiocarposide is poorly absorbed and primarily excreted unchanged in feces. The small fraction absorbed undergoes limited metabolism, yielding metabolites like leiocarpic acid (3,6-dihydroxy-2-methoxy-benzoic acid), salicylic acid, and their conjugates, found in urine at low concentrations [, ]. In contrast, parenteral administration leads to almost complete urinary excretion of unchanged leiocarposide, with minimal metabolite formation [, ]. This stark difference highlights the crucial role of first-pass metabolism and gut microbial activity in leiocarposide's breakdown.

Q2: Where does the microbial hydrolysis of leiocarposide primarily occur?

A2: In vitro studies demonstrated that the hydrolysis of leiocarposide's ester and glycosidic bonds, leading to the formation of leiocarpic acid and saligenin, occurs predominantly in the cecum and colon of rats, driven by microbial activity [].

Q3: Which enzymes are involved in the metabolism of leiocarposide and its aglycone, saligenin?

A3: While specific enzymes involved in leiocarposide metabolism haven't been identified in the provided research, the biotransformation process involves hydrolysis of ester and glycosidic bonds. These reactions likely involve esterases and glycosidases, respectively. Saligenin, a product of leiocarposide hydrolysis, is further oxidized to salicylic acid. This oxidation is catalyzed by enzymes present in rat liver, kidney, and lung homogenates, as well as in the gut wall and serum [].

Q4: Does leiocarposide interact with cytochrome P450 enzymes?

A5: Research investigating the potential of Solidago virgaurea extracts, decoctions, and leachates (containing leiocarposide) to interact with cytochrome P450 (CYP) enzymes in human liver microsomes and hepatocytes suggests minimal impact []. The study found negligible influence on the activity and expression of key CYP enzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4 [].

Q5: How does the content of leiocarposide in Solidago virgaurea vary with cultivation practices?

A7: Cultivation techniques significantly influence the yield and leiocarposide content in Solidago virgaurea. Studies show that factors like plantation establishment methods, growth regulators, and fertilization regimes can affect these parameters [, , ]. For instance, spring planting of seedlings or autumn sowing of diaspores resulted in higher yields of raw material with a higher leiocarposide content compared to other methods []. Similarly, while increasing mineral fertilization enhanced biomass production, it led to a decrease in the concentration of leiocarposide in the plant material [].

Q6: What analytical techniques are employed to quantify leiocarposide in plant material?

A8: High-performance liquid chromatography (HPLC) serves as a reliable and widely used technique for quantifying leiocarposide in Solidago virgaurea extracts [, ]. This method allows for separating and quantifying individual compounds based on their unique chemical properties, providing accurate measurements of leiocarposide levels in plant samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

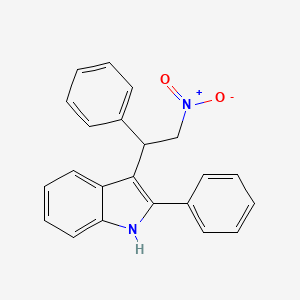

![3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674637.png)

![3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674638.png)

![1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine](/img/structure/B1674642.png)